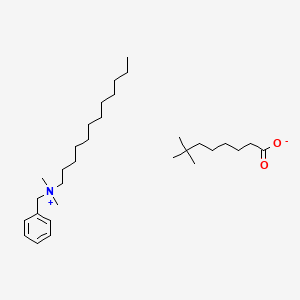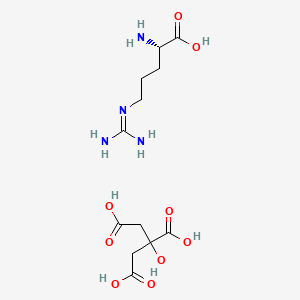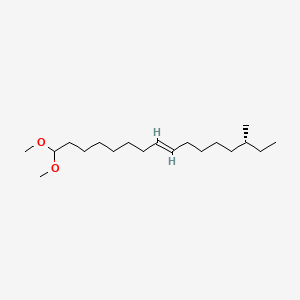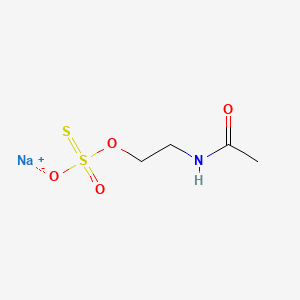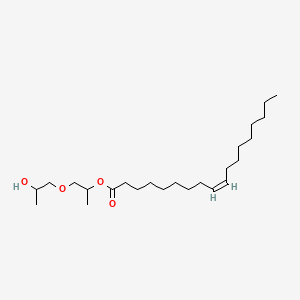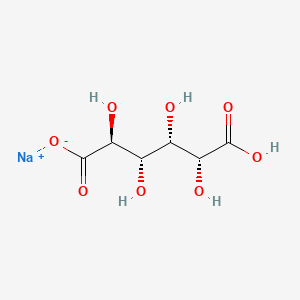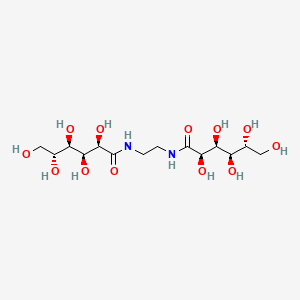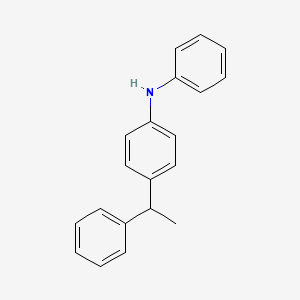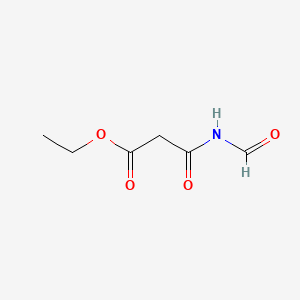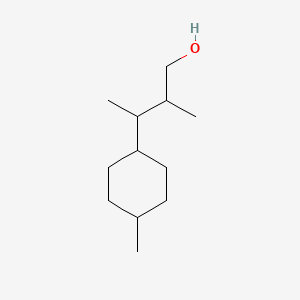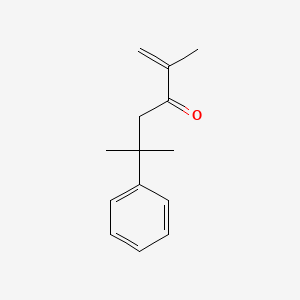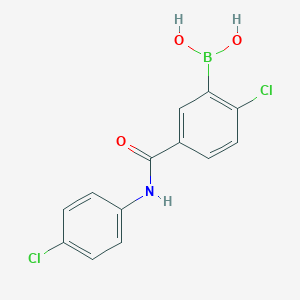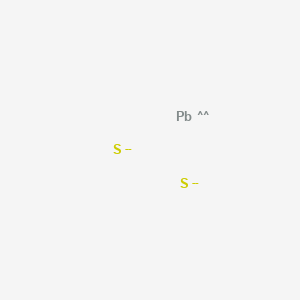
Lead disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead disulphide, also known as plumbous sulphide, is an inorganic compound with the chemical formula PbS. It is a naturally occurring mineral known as galena, which is the primary ore of lead. This compound is a black crystalline solid that is insoluble in water and has a high melting point. It is widely used in various industrial applications due to its semiconducting properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead disulphide can be synthesized through several methods. One common laboratory method involves the direct combination of lead and sulfur:
Pb+S→PbS
Another method involves the precipitation reaction between lead(II) acetate and hydrogen sulfide gas:
Pb(CH3COO)2+H2S→PbS+2CH3COOH
Industrial Production Methods: In industrial settings, this compound is typically obtained as a byproduct of lead smelting. The smelting process involves the reduction of lead ores, primarily galena, in a blast furnace. The this compound is then separated from other impurities through various refining processes.
Analyse Chemischer Reaktionen
Types of Reactions: Lead disulphide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to air, this compound can oxidize to form lead sulfate:
2PbS+3O2→2PbSO4
Reduction: this compound can be reduced to metallic lead using carbon at high temperatures:
PbS+C→Pb+CS2
Substitution: this compound can react with hydrochloric acid to form lead chloride and hydrogen sulfide gas:
PbS+2HCl→PbCl2+H2S
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Carbon or other reducing agents at high temperatures.
Substitution: Hydrochloric acid or other strong acids.
Major Products:
Oxidation: Lead sulfate.
Reduction: Metallic lead and carbon disulfide.
Substitution: Lead chloride and hydrogen sulfide gas.
Wissenschaftliche Forschungsanwendungen
Lead disulphide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a semiconductor material in various electronic devices. Its unique properties make it suitable for use in infrared detectors and photovoltaic cells.
Biology: In biological research, this compound nanoparticles are studied for their potential use in drug delivery systems. Their ability to penetrate biological membranes makes them promising candidates for targeted drug delivery.
Medicine: this compound is being explored for its potential use in medical imaging. Its semiconducting properties allow it to be used in the development of advanced imaging techniques, such as infrared imaging.
Industry: In the industrial sector, this compound is used in the production of lead-acid batteries, pigments, and as a lubricant additive
Wirkmechanismus
The mechanism by which lead disulphide exerts its effects is primarily related to its semiconducting properties. This compound can absorb infrared radiation, making it useful in infrared detectors and imaging devices. The compound’s ability to conduct electricity is due to the movement of electrons within its crystal lattice. In biological systems, this compound nanoparticles can interact with cellular membranes, facilitating the delivery of therapeutic agents to specific target cells.
Vergleich Mit ähnlichen Verbindungen
Lead disulphide can be compared with other similar compounds, such as zinc sulfide (ZnS) and cadmium sulfide (CdS).
Zinc Sulfide (ZnS):
Properties: White crystalline solid, wide bandgap semiconductor.
Applications: Used in phosphors, optical coatings, and as a pigment.
Comparison: Unlike this compound, zinc sulfide is not toxic and has a wider bandgap, making it suitable for different applications.
Cadmium Sulfide (CdS):
Properties: Yellow crystalline solid, semiconductor with a narrower bandgap than ZnS.
Applications: Used in solar cells, photodetectors, and as a pigment.
Comparison: Cadmium sulfide is similar to this compound in its semiconducting properties but is also toxic. It has a narrower bandgap compared to this compound, affecting its range of applications.
Uniqueness of this compound: this compound’s unique combination of semiconducting properties, high thermal stability, and ability to absorb infrared radiation sets it apart from other similar compounds. Its applications in infrared detection and imaging, as well as its potential use in drug delivery systems, highlight its versatility and importance in various fields.
Eigenschaften
CAS-Nummer |
12137-74-5 |
|---|---|
Molekularformel |
PbS2-4 |
Molekulargewicht |
271 g/mol |
InChI |
InChI=1S/Pb.2S/q;2*-2 |
InChI-Schlüssel |
CFCOCNLKEULEBS-UHFFFAOYSA-N |
Kanonische SMILES |
[S-2].[S-2].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



